molecular formula C8H15NO2 B1438362 Methyl 6-methylpiperidine-3-carboxylate CAS No. 908245-03-4

Methyl 6-methylpiperidine-3-carboxylate

Cat. No.: B1438362
CAS No.: 908245-03-4
M. Wt: 157.21 g/mol
InChI Key: AJUGGHOVBBTHCD-UHFFFAOYSA-N
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Description

Methyl 6-methylpiperidine-3-carboxylate is a carboxylic acid derivative of piperidine. It is a chiral compound, meaning it has two distinct forms, each of which can exist in either the S or R configuration. This compound is known for its versatility and is widely used in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 6-methylpiperidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: This compound is a key intermediate in the production of antiviral drugs, such as oseltamivir phosphate, which is used to treat and prevent influenza.

    Industry: It is utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl 6-methylpiperidine-3-carboxylate exerts its effects depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to produce active drug molecules. These transformations often involve interactions with specific enzymes or receptors, leading to the desired therapeutic effects. For example, in the synthesis of oseltamivir phosphate, the stereochemistry of this compound is crucial for the efficacy of the final drug product.

Comparison with Similar Compounds

Methyl 6-methylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:

  • Methyl 4-methylpiperidine-3-carboxylate
  • Ethyl 6-methylpiperidine-3-carboxylate
  • Methyl 6-ethylpiperidine-3-carboxylate

Uniqueness: The unique aspect of Methyl

Properties

IUPAC Name

methyl 6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655258
Record name Methyl 6-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908245-03-4
Record name 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908245-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-methylnicotinate (4.9 g, 32.4 mmol) was combined with 10% Pd/C (wet, 2.5 g), methanol (40 mL) and acetic acid (50 mL) and hydrogenated at 40° C., (50 psi) for 15 hours. The mixture was filtered through a pad of Celite, washed with methanol, and concentrated under reduced pressure. The residue was co-evaporated with 80 mL of toluene and then with 50 mL of methanol. The residue was partitioned between 40 mL of dichloromethane and 20 mL of saturated K2CO3. The aqueous layer was extracted with dichloromethane and the combined organics dried with anhydrous K2CO3. The solution was concentrated and dried under vacuum to 5.0 g of pale yellow oil. The cis/trans product mixture was not well separated by TLC (Rf=0.55 and 0.57, CH2Cl2:MeOH:NH4OH, 90:9:1). The crude product mixture was taken directly to the next step.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-methylpiperidine-3-carboxylate
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